

Basic characterization of 3-Phenylquinoxaline-2-thiol

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Compound of Interest

Compound Name: 3-Phenylquinoxaline-2-thiol

CAS No.: 58861-61-3

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An In-Depth Technical Guide to **3-Phenylquinoxaline-2-thiol**: Synthesis, Characterization, and Reactivity

Introduction

3-Phenylquinoxaline-2-thiol, a prominent member of the quinoxaline family, stands as a cornerstone scaffold in medicinal chemistry and materials science. Its structural distinction lies in the quinoxaline core fused with a phenyl group at the 3-position and a thiol group at the 2-position. This arrangement imparts a unique electronic and steric profile, rendering it a versatile synthon for the development of novel therapeutic agents and functional materials.

A critical feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms.^{[1][2][3]} This dynamic state, known as thiol-thione tautomerism, governs its reactivity, allowing it to act as an ambident nucleophile. Consequently, it can undergo reactions at either the sulfur or nitrogen atom, providing a rich platform for chemical modifications and the synthesis of diverse derivatives.^{[1][2]} This guide offers a comprehensive overview of the fundamental characteristics of **3-Phenylquinoxaline-2-thiol**, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Characteristics

The intrinsic properties of **3-Phenylquinoxaline-2-thiol** are pivotal to its application and handling. These characteristics are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₀ N ₂ S	[1]
Appearance	Yellow Powder	[1][2]
Melting Point	224–225 °C	[1][2]

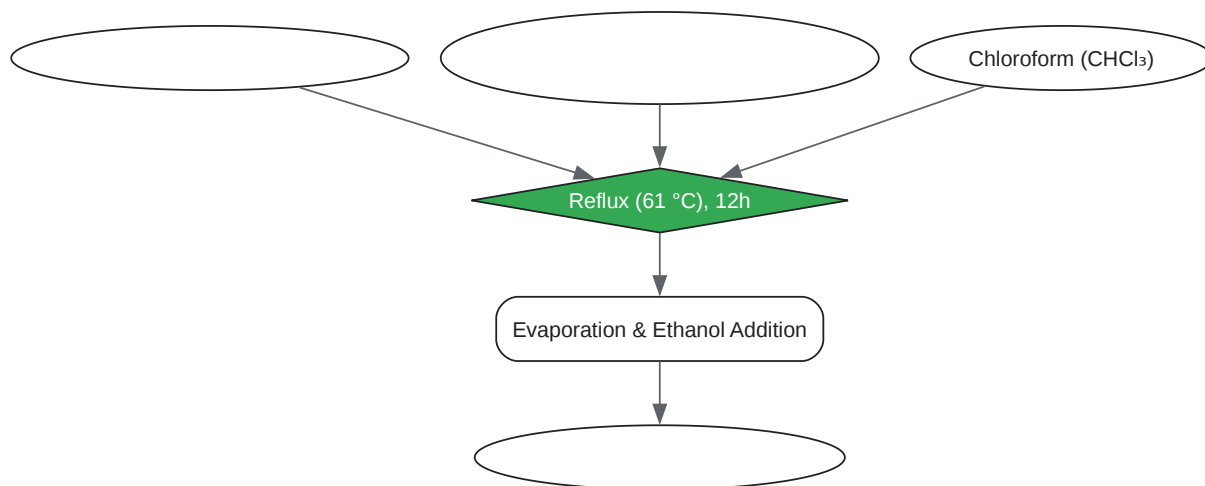
The most significant structural aspect is the thiol-thione tautomerism, which dictates its chemical behavior. The equilibrium between the aromatic thiol (5a) and the non-aromatic thione (5b) forms allows for selective reactions based on the nature of the electrophile and reaction conditions.[3] The thione form is generally more stable.

Caption: Thiol-thione tautomeric equilibrium.

Synthesis and Mechanistic Insights

The synthesis of **3-Phenylquinoxaline-2-thiol** is efficiently achieved through the nucleophilic substitution of 2-chloro-3-phenylquinoxaline. This method is robust and provides the target compound in good yield.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **3-Phenylquinoxaline-2-thiol**.

Detailed Experimental Protocol

This protocol is based on established literature procedures.^{[1][2][3]}

- Reaction Setup: To a solution of 2-chloro-3-phenylquinoxaline (1.0 eq) in chloroform (CHCl₃), add N-cyclohexyldithiocarbamate cyclohexylammonium salt (1.0 eq).
 - Rationale: Chloroform serves as an effective solvent for the reactants. The dithiocarbamate salt is a safe and efficient sulfur-transfer reagent.
- Reaction Execution: The reaction mixture is refluxed at approximately 61 °C for 12 hours.
 - Rationale: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate. The 12-hour duration ensures the reaction goes to completion.

- Work-up and Isolation: The solvent is removed under reduced pressure. Ethanol is then added to the solid residue.
 - Rationale: Evaporation removes the chloroform. The addition of ethanol facilitates the precipitation of the desired product while keeping impurities dissolved.
- Purification: The resulting yellowish precipitate is filtered and can be further purified by crystallization from ethanol.
 - Rationale: Filtration isolates the crude product. Recrystallization is a standard technique to obtain a highly pure solid compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of **3-Phenylquinoxaline-2-thiol**.

Technique	Key Observations	Reference
¹ H NMR	Aromatic protons (m, ~7.33-8.48 ppm), NH proton (bs, ~14.56 ppm in DMSO-d ₆)	[1]
¹³ C NMR	Aromatic carbons (~116.1-160.7 ppm), C=S carbon (~174.8 ppm in DMSO-d ₆)	[4]
IR (cm ⁻¹)	N-H stretch (amide), C=C stretch (aromatic), C=S stretch	[1]
Mass Spec.	M+Na ⁺ at m/z 300 for some derivatives, indicating the core structure's mass.	[1]

- ¹H NMR Analysis: The spectrum, typically run in DMSO-d₆, shows a complex multiplet in the aromatic region (approximately 7.33-8.48 ppm) corresponding to the nine protons of the phenyl and quinoxaline rings. A characteristic broad singlet appears far downfield (around

14.56 ppm), which is indicative of the N-H proton of the thione tautomer, deshielded due to hydrogen bonding and the anisotropic effect of the nearby carbonyl-like C=S group.[1]

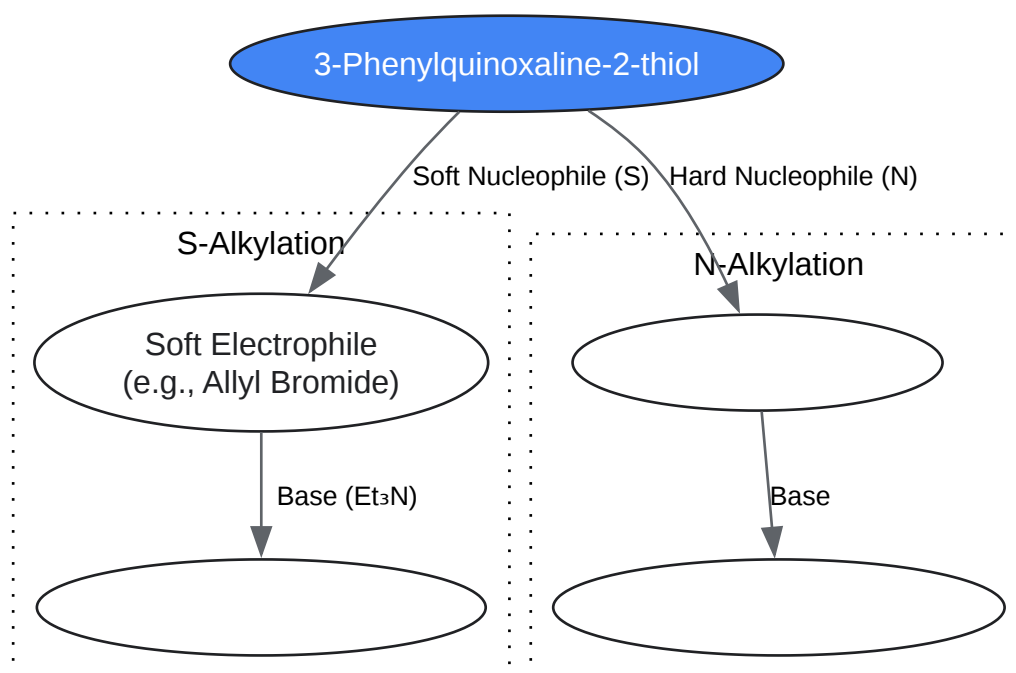
- ¹³C NMR Analysis: The ¹³C NMR spectrum in DMSO-d₆ displays multiple signals in the aromatic region. A key diagnostic peak is observed around 174.8 ppm, which is attributed to the thione (C=S) carbon.[4]
- IR Spectroscopy: The IR spectrum provides evidence for key functional groups. It will show characteristic absorption bands for aromatic C-H and C=C stretching. A significant band corresponding to the C=S stretch is also expected. The N-H stretching vibration of the thione form would also be present.
- Mass Spectrometry: Mass spectral analysis of derivatives confirms the molecular weight of the core structure. For instance, S-alkylated derivatives consistently show mass peaks that correspond to the addition of the alkyl group to the C₁₄H₁₀N₂S core.[1]

Chemical Reactivity and Synthetic Applications

The dual nucleophilic nature of **3-Phenylquinoxaline-2-thiol** makes it a highly valuable building block.[1][2] The reaction outcome can be directed by the choice of electrophile, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

- S-Alkylation (Soft Electrophiles): The sulfur atom is a soft nucleophilic center. It preferentially reacts with soft electrophiles such as allyl bromide, phenacyl bromide, and ethyl chloroacetate.[1] These reactions typically proceed under basic conditions (e.g., using triethylamine) to deprotonate the thiol and generate the more potent thiolate nucleophile.[1]
- N-Alkylation (Hard Electrophiles): While less commonly reported for this specific molecule in the provided context, the nitrogen atom is a harder nucleophilic center and would be expected to react with hard electrophiles.

Reactivity Pathway Diagram



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Caption: Competing S- and N-alkylation pathways.

Protocol for S-Alkylation: Synthesis of Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate

This protocol exemplifies the selective S-alkylation of the thiol.[1]

- Reactant Preparation: Dissolve **3-Phenylquinoxaline-2-thiol** (1.0 eq) in a suitable solvent such as chloroform.
- Base Addition: Add triethylamine (Et₃N) (1.1 eq) to the solution to act as a base.
- Electrophile Addition: Add ethyl chloroacetate (1.1 eq), a soft electrophile, to the reaction mixture.
- Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Work-up and Purification: Perform an appropriate aqueous work-up to remove the triethylamine hydrochloride salt. The crude product is then purified, typically by column

chromatography, to yield the pure S-alkylated product.

Conclusion

3-Phenylquinoxaline-2-thiol is a molecule of significant synthetic utility, primarily due to its accessible synthesis and the nuanced reactivity conferred by thiol-thione tautomerism. Its ability to be selectively functionalized at the sulfur atom provides a reliable entry point to a vast library of quinoxaline derivatives. The well-defined protocols for its synthesis and derivatization, coupled with clear spectroscopic handles for characterization, establish it as an indispensable scaffold for professionals in drug discovery and materials science. The continued exploration of its chemical space is poised to yield novel compounds with significant biological and physical properties.

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